N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]acetamide
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Overview
Description
N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C₁₂H₉ClN₂O₃ This compound is characterized by the presence of a chloro-substituted phenyl ring and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]acetamide typically involves the reaction of 2-chloro-5-nitrophenylamine with succinic anhydride. The reaction proceeds through nucleophilic substitution, where the amine group attacks the anhydride, forming the pyrrolidine-2,5-dione ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of the pyrrolidine-2,5-dione moiety allows for cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetamides, pyrrolidine derivatives, and fused heterocyclic compounds. These products often exhibit enhanced biological activity and are of interest in medicinal chemistry .
Scientific Research Applications
N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for anticonvulsant drugs due to its ability to modulate calcium channels.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]acetamide involves its interaction with molecular targets such as calcium channels. It inhibits calcium currents mediated by Cav1.2 (L-type) channels, which can modulate neuronal activity and reduce seizure occurrences. This mechanism makes it a promising candidate for anticonvulsant therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
- N-(2,5-dioxopyrrolidin-1-yl)phenylacetamide
- 2-chloro-5-(1,3-thiazol-2-yl)pyridine
Uniqueness
N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]acetamide is unique due to its specific structural features, such as the chloro-substituted phenyl ring and the pyrrolidine-2,5-dione moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
IUPAC Name |
N-[2-chloro-5-(2,5-dioxopyrrol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-7(16)14-10-6-8(2-3-9(10)13)15-11(17)4-5-12(15)18/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBXYPDRDBICGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C(=O)C=CC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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